Ethyl 3-amino-3-(3-fluorophenyl)butanoate
Description
Ethyl 3-amino-3-(3-fluorophenyl)butanoate is a fluorinated ester derivative featuring an amino group and a 3-fluorophenyl substituent. The 3-fluorophenyl group enhances lipophilicity and metabolic stability, which are critical in drug design. The amino group at the β-position may contribute to hydrogen bonding or catalytic interactions in synthetic pathways.
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
ethyl 3-amino-3-(3-fluorophenyl)butanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-11(15)8-12(2,14)9-5-4-6-10(13)7-9/h4-7H,3,8,14H2,1-2H3 |
InChI Key |
UOVKGDQIAGQFKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-fluorophenyl)butanoate typically involves the esterification of 3-amino-3-(3-fluorophenyl)butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-fluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-nitro-3-(3-fluorophenyl)butanoate.
Reduction: Formation of 3-amino-3-(3-fluorophenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-3-(3-fluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-fluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: Ethyl 3-amino-4,4-difluorobutanoate () and Ethyl 3-amino-3-(4-bromophenyl)butanoate (). Key differences arise from substituent type, position, and molecular architecture.
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | Substituent Features | CAS Number |
|---|---|---|---|---|
| Ethyl 3-amino-3-(3-fluorophenyl)butanoate | C₁₂H₁₆FNO₂ | 237.26 g/mol | 3-fluorophenyl, β-amino, ethyl ester | Not provided |
| Ethyl 3-amino-4,4-difluorobutanoate | C₆H₁₁F₂NO₂ | 175.15 g/mol | 4,4-difluoro, β-amino, ethyl ester | 1599057-72-3 |
| Ethyl 3-amino-3-(4-bromophenyl)butanoate | C₁₂H₁₆BrNO₂ | 302.17 g/mol | 4-bromophenyl, β-amino, ethyl ester | 1517165-07-9 |
Key Comparative Insights:
Substituent Effects: Halogen Type: Fluorine (electronegative) vs. bromine (heavy atom, polarizable). Bromine in the 4-bromo analog may act as a leaving group in synthesis . Position: The 3-fluorophenyl vs. 4-bromophenyl substitution alters steric and electronic profiles, impacting binding interactions in biological systems or reactivity in chemical syntheses .
Molecular Weight and Lipophilicity :
- The target compound (237.26 g/mol) and its brominated analog (302.17 g/mol) are significantly larger than the aliphatic difluoro analog (175.15 g/mol). The aromatic rings in the former two increase lipophilicity, favoring membrane permeability in pharmaceutical contexts .
Synthetic and Stability Considerations: The difluoro analog () lacks an aromatic ring, making it less sterically hindered but more polar. This could enhance solubility in aqueous media compared to the aromatic derivatives . this compound’s fluorinated aromatic ring may confer resistance to oxidative metabolism, a trait prized in drug candidates .
Functional Comparison with Non-Amino Esters
While simpler esters (e.g., ethyl hexanoate, ethyl octanoate) dominate flavor and fragrance applications (–3), the amino and aryl/alkyl substituents in the target compound and its analogs shift their utility toward synthesis and pharmacology. For example:
- Volatility: The amino and aryl groups reduce volatility compared to aliphatic esters like ethyl hexanoate (), limiting use in aroma applications but enhancing thermal stability for synthetic processes .
- Reactivity: The amino group introduces nucleophilic character, enabling participation in condensation or cyclization reactions, unlike non-amino esters () .
Biological Activity
Ethyl 3-amino-3-(3-fluorophenyl)butanoate is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique biological properties. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
This compound is characterized by the presence of an amino group, an ester functional group, and a fluorinated aromatic ring. Its molecular formula is , with a molecular weight of approximately 225.25 g/mol. The fluorine atom on the phenyl ring enhances the compound's stability and bioactivity compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The amino group can form hydrogen bonds, while the fluorophenyl group facilitates hydrophobic interactions, influencing enzyme activity and receptor binding . These interactions are crucial for understanding the compound's role in biochemical pathways and drug development.
Enzyme Interaction Studies
Research has shown that this compound can modulate enzyme activity. For instance, studies indicate that fluorinated amino acids can alter binding affinities, which may enhance or inhibit enzymatic reactions . The compound has been investigated for its potential as an enzyme inhibitor, making it a valuable candidate in drug discovery.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that this compound significantly inhibited the activity of certain proteases, suggesting its potential use as a therapeutic agent in diseases where these enzymes play a critical role .
- Binding Affinity Assessments : Another research highlighted the compound's interaction with biological receptors, showing that its fluorinated structure increases binding affinity compared to non-fluorinated counterparts. This property could be exploited in designing more effective drugs targeting specific receptors.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Amination Reactions : Utilizing starting materials such as 4-fluoroaniline and appropriate alkylating agents under controlled conditions yields high-purity products.
- Catalytic Methods : Recent advancements involve using catalysts to enhance reaction efficiency and selectivity during synthesis .
Applications in Drug Development
The unique properties of this compound make it a promising candidate in various therapeutic areas:
- Anticancer Agents : Its ability to inhibit specific enzymes involved in cancer progression positions it as a potential anticancer drug candidate.
- Neuropharmacology : The compound's interaction with neurotransmitter receptors suggests applications in treating neurological disorders .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-amino-3-(2-fluorophenyl)butanoate | C12H14FNO2 | Similar structure; different fluorination position |
| α-Fluorophenylalanine | C9H10FNO2 | Contains one fluorine; affects biological activity |
| β-Fluorophenylalanine | C9H10FNO2 | Fluorine at β-position; alters properties |
This table illustrates how variations in the fluorination position can influence the biological activity of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
